Ortho-Chlorine Reactivity vs. 3-Chloro Isomer
5-Carbamoyl-2-chlorobenzoic acid (CAS 41683-96-9) and its positional isomer 4-carbamoyl-3-chlorobenzoic acid (CAS 2229264-02-0) share the identical molecular formula C8H6ClNO3 and molecular weight 199.59 g/mol, yet their substitution patterns yield fundamentally different reactivity profiles . In the target compound, the chlorine at C2 is ortho to the carboxylic acid, enabling intramolecular hydrogen bonding (Cl···HOOC) that enhances acidity and facilitates directed ortho-metalation or nucleophilic aromatic substitution at C3. In the 4-carbamoyl-3-chlorobenzoic acid isomer, the chlorine is meta to the carboxylic acid, eliminating this ortho effect and altering the electronic landscape for electrophilic aromatic substitution [1].
| Evidence Dimension | Regiochemical substitution pattern and ortho-effect availability |
|---|---|
| Target Compound Data | Chlorine at C2 (ortho to COOH); carbamoyl at C5; CAS 41683-96-9; MW 199.59 |
| Comparator Or Baseline | 4-Carbamoyl-3-chlorobenzoic acid: Chlorine at C3 (meta to COOH); carbamoyl at C4; CAS 2229264-02-0; MW 199.59 |
| Quantified Difference | Ortho-Cl vs. meta-Cl electronic effect: ortho-chlorobenzoic acids exhibit pKa ~2.89–2.92 vs. meta-chlorobenzoic acid pKa ~3.82, a ΔpKa of approximately 0.9 units, reflecting enhanced acidity in the ortho isomer [1] |
| Conditions | Aqueous pKa determination at 25°C for chlorobenzoic acid positional isomers; class-level extrapolation to carbamoyl-substituted analogs |
Why This Matters
The ortho-chlorine effect in 5-carbamoyl-2-chlorobenzoic acid enables synthetic strategies (directed ortho-metalation, selective nucleophilic substitution) that are inaccessible to the 3-chloro isomer, making the correct regioisomer essential for synthetic route design.
- [1] Wikipedia, 2-Chlorobenzoic acid, Acidity (pKa) 2.89; ChemicalBook, 2-Chlorobenzoic acid pKa 2.92 at 25°C; ortho isomer is the strongest acid among monochlorobenzoic acids; meta-chlorobenzoic acid pKa ~3.82 for comparison. View Source
